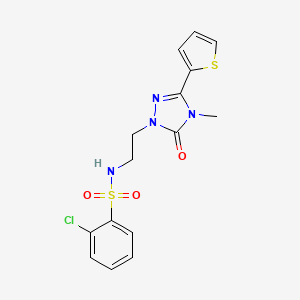![molecular formula C22H17NO2 B2814225 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-11-0](/img/structure/B2814225.png)
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione”, there are general methods for synthesizing similar compounds. For instance, 5H-Dibenz[b,f]azepine, a tricyclic amine with a seven-membered ring, is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Scientific Research Applications
Antitumor Activity
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione and related compounds have been studied for their potential antitumor activities. Some derivatives of this compound exhibit in vitro antitumor activity, indicating their potential for further development as cancer therapeutics. For example, Kunick (1999) discussed entities within this series possessing in vitro antitumor activity, highlighting their relevance in potential cancer treatment (Kunick, 1999).
Inhibition Performance in Corrosion Protection
This compound has been evaluated for its performance in corrosion inhibition. Chafiq et al. (2020) studied its derivatives for mild steel protection in acidic environments. They found that these compounds are effective inhibitors in such conditions, with their adsorption on metal surfaces being a mix of physical and chemical processes (Chafiq et al., 2020).
Synthesis and Structural Analysis
Research has also focused on synthesizing and analyzing the structure of similar compounds. For example, Kohara et al. (2002) worked on synthesizing derivatives like thieno[3,2-c][1]benzazepine and provided structural insights (Kohara et al., 2002).
Potential Antiproliferative Agents
Compounds related to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione have been synthesized with the aim of discovering new antiproliferative agents. Kohfeld et al. (2007) reported the synthesis of related compounds and tested them against a panel of human cancer cell lines, revealing their potential as antiproliferative agents (Kohfeld et al., 2007).
Photodimerization Studies
Research into the photodimerization of compounds structurally similar to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione has been conducted. Puar and Vogt (1978) discussed the photochemical dimerization of 2 H -2-benzazepine-1,3-diones, which are structurally related, providing insights into their potential chemical behavior under specific conditions (Puar & Vogt, 1978).
Antimicrobial and Anti-Inflammatory Properties
Some derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) synthesized a series of derivatives and evaluated them for their potential in these areas (Kendre et al., 2015).
Asymmetric Synthesis Applications
The compound and its derivatives have been used in asymmetric synthesis research. Mukaiyama et al. (1978) explored the use of similar oxazepine derivatives in the synthesis of highly optically active β-substituted alkanoic acids (Mukaiyama et al., 1978).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-12-15(2)20(13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHDXOMZVHAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)
![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)
![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)

![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)


![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)
![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)
